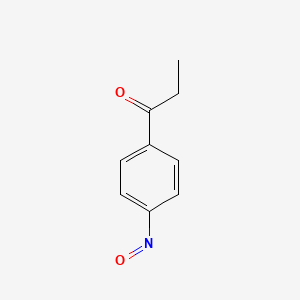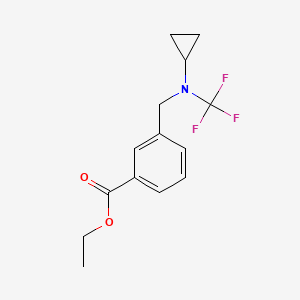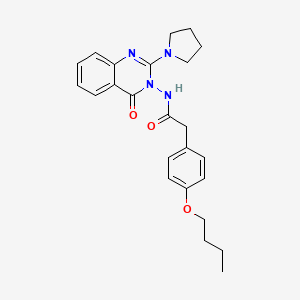
Piperidine, 3,4-didehydro-4-(3-(dimethylamino)propyl)-1,2,2,6,6-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with multiple methyl groups and a dimethylamino propyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a suitable alkylating agent, followed by the introduction of the dimethylamino propyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the side chain.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine involves its interaction with specific molecular targets. The dimethylamino propyl group can interact with biological receptors or enzymes, modulating their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
- 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine
- 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpiperidine
Uniqueness: The unique combination of the pyridine ring with multiple methyl groups and the dimethylamino propyl side chain distinguishes 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine from other similar compounds. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Propiedades
Número CAS |
63867-72-1 |
|---|---|
Fórmula molecular |
C15H30N2 |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(1,2,2,6,6-pentamethyl-3H-pyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C15H30N2/c1-14(2)11-13(9-8-10-16(5)6)12-15(3,4)17(14)7/h11H,8-10,12H2,1-7H3 |
Clave InChI |
JTLNSLROLLWUCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(N1C)(C)C)CCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


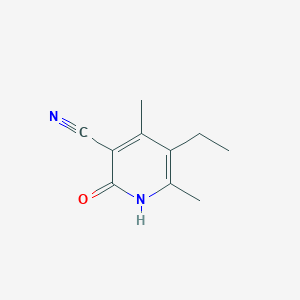
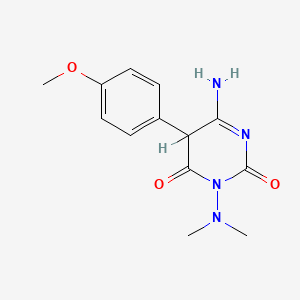
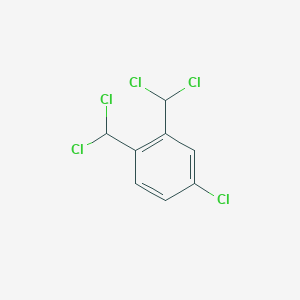
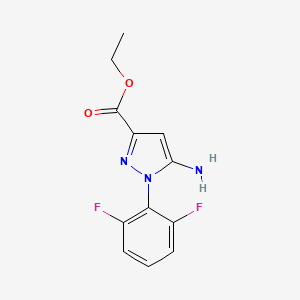
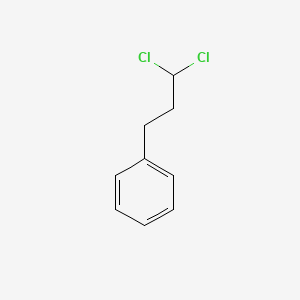
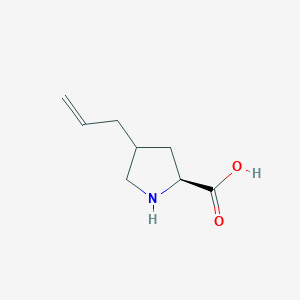
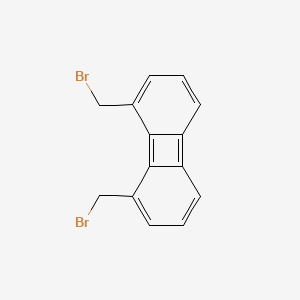
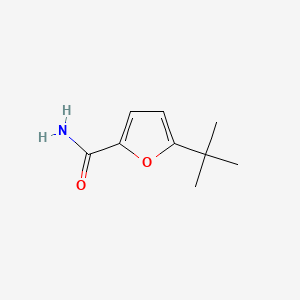
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)


